8-Methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline
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Overview
Description
8-Methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline is a complex organic compound with the molecular formula C17H18N2O2 and a molecular weight of 282.34 g/mol This compound is characterized by its unique fused ring structure, which includes a furoquinoline core and a pyridine ring
Preparation Methods
The synthesis of 8-Methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the furoquinoline core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridine ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the furoquinoline core.
Chemical Reactions Analysis
8-Methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced furoquinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth.
Mechanism of Action
The mechanism of action of 8-Methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
8-Methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline can be compared with other similar compounds, such as:
Furoquinoline derivatives: These compounds share the furoquinoline core but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridine-containing compounds: Compounds with a pyridine ring exhibit diverse chemical reactivity and biological activities, making them useful in various applications.
Methoxy-substituted compounds: The presence of a methoxy group can significantly influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
8-methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-20-12-2-3-15-14(10-12)17-13(6-9-21-17)16(19-15)11-4-7-18-8-5-11/h2-5,7-8,10,13,16-17,19H,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWDXPQBNGQAAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(C3C2OCC3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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